molecular formula C20H18ClNO4S2 B11678912 (5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11678912
M. Wt: 435.9 g/mol
InChI Key: ZMSRZQZKXJRWSK-BOPFTXTBSA-N
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Description

(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of appropriate aldehydes with thiosemicarbazide to form thiosemicarbazones, followed by cyclization with α-haloketones to yield the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioxo groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it into a more saturated form.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of saturated benzylidene derivatives.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.

Biology: In biological research, the compound is studied for its antimicrobial and anti-inflammatory properties. It has shown efficacy against various bacterial and fungal strains.

Medicine: The compound’s anticancer properties are of particular interest. It has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.

Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the design of molecules with specific desired properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, its anticancer activity is attributed to its ability to interfere with the cell cycle and induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

  • **(5E)-5-{3,4-dimethoxybenzylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}-2-naphthyl acetate
  • Ethyl acetoacetate

Comparison: Compared to similar compounds, (5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of substituents, which enhance its biological activity and specificity. The presence of the thiazolidinone ring and the specific arrangement of functional groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClNO4S2

Molecular Weight

435.9 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18ClNO4S2/c1-12-4-3-5-14(8-12)25-6-7-26-18-15(21)9-13(10-16(18)24-2)11-17-19(23)22-20(27)28-17/h3-5,8-11H,6-7H2,1-2H3,(H,22,23,27)/b17-11-

InChI Key

ZMSRZQZKXJRWSK-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)NC(=S)S3)OC

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)OC

Origin of Product

United States

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